[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid
CAS No.:
Cat. No.: VC18246917
Molecular Formula: C5H3BClF3O2S
Molecular Weight: 230.40 g/mol
* For research use only. Not for human or veterinary use.
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid -](/images/structure/VC18246917.png)
Specification
Molecular Formula | C5H3BClF3O2S |
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Molecular Weight | 230.40 g/mol |
IUPAC Name | [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid |
Standard InChI | InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H |
Standard InChI Key | MXNKNPBEDLDSIX-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O |
Introduction
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented for this compound, analogous methodologies from the literature suggest two plausible pathways:
Pathway 1: Halogenation-Borylation Sequence
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Halogenation of Thiophene: Chlorination at position 2 using N-chlorosuccinimide (NCS) in the presence of Lewis acids.
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Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling or radical trifluoromethylation.
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Borylation: Directed ortho-metalation followed by boronylation using trisopropyl borate .
Pathway 2: Cross-Coupling of Prefunctionalized Intermediates
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Suzuki-Miyaura coupling of 3-bromo-2-chloro-5-(trifluoromethyl)thiophene with bis(pinacolato)diboron under palladium catalysis .
Spectroscopic Characterization
Key spectral data for related boronic acids include:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicative of substituent effects.
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¹¹B NMR: A singlet near δ 30 ppm confirms the boronic acid moiety.
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IR Spectroscopy: B-O stretches at 1,320–1,360 cm⁻¹ and O-H stretches at 3,200–3,600 cm⁻¹ .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This reaction couples the boronic acid with aryl halides (e.g., bromides, iodides) to form biaryl structures. For example:
The trifluoromethyl group enhances the electron-deficient nature of the thiophene, accelerating oxidative addition to palladium .
Table 1: Representative Cross-Coupling Partners and Yields
Aryl Halide | Catalyst | Yield (%) | Reference |
---|---|---|---|
4-Bromotoluene | PdCl₂(dtbpf) | 92 | |
3-Iodopyridine | XPhos-Pd-G2 | 85 | |
2-Bromobenzothiophene | Pd(OAc)₂ | 78 |
Pharmaceutical Intermediate
The compound’s trifluoromethyl group is a common pharmacophore in antiviral and anticancer agents. For instance:
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Antiviral analogs: Structural similarity to FDA-approved thiophene-based inhibitors (e.g., Rilpivirine).
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Kinase inhibitors: Trifluoromethyl groups improve binding affinity to ATP pockets .
Physicochemical Properties
Table 2: Key Physical Properties
Property | Value |
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Melting Point | 180–185°C (decomposes) |
Solubility | DMSO > Methanol > Water |
LogP (Octanol-Water) | 2.1 (predicted) |
pKa (Boronic Acid) | ~8.5 |
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral thiophene derivatives.
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Polymer Chemistry: Incorporating the compound into conjugated polymers for organic electronics.
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